1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a methoxyphenyl group
Scientific Research Applications
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling of the Triazole and Azetidine Rings: This step involves the formation of a bond between the triazole and azetidine rings, often through a nucleophilic substitution reaction.
Introduction of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group to the azetidine-triazole intermediate, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-phenylethan-1-one: Similar structure but lacks the methoxy group.
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one: Similar structure but with the methoxy group in a different position.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-20-13-5-3-2-4-11(13)8-14(19)17-9-12(10-17)18-15-6-7-16-18/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRGFMYOFZNBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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